molecular formula C23H18ClFN2S B2589536 1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole CAS No. 1226459-57-9

1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole

Cat. No.: B2589536
CAS No.: 1226459-57-9
M. Wt: 408.92
InChI Key: ZFBUQUGISJWKQS-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole is a synthetic imidazole derivative characterized by a trifunctional substitution pattern. The imidazole core is substituted at position 1 with a 4-chlorophenyl group, position 2 with a (4-fluorobenzyl)thio moiety, and position 5 with a p-tolyl (4-methylphenyl) group.

The compound’s molecular formula is C₂₃H₁₇ClFN₂S, with a molecular weight of 415.91 g/mol. The fluorine atom on the benzyl group increases electronegativity, while the p-tolyl group contributes to lipophilicity, influencing solubility and membrane permeability.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN2S/c1-16-2-6-18(7-3-16)22-14-26-23(27(22)21-12-8-19(24)9-13-21)28-15-17-4-10-20(25)11-5-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBUQUGISJWKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole is a member of the imidazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by relevant studies and data.

Chemical Structure and Synthesis

The compound's structure consists of an imidazole ring substituted with various aromatic groups. The synthesis typically involves the reaction of thiophenol derivatives with imidazole precursors, leading to the formation of the desired thioether-linked imidazole compound.

Table 1: Chemical Structure of this compound

ComponentStructure
Imidazole RingImidazole
4-Chlorophenyl GroupChlorophenyl
4-Fluorobenzyl GroupFluorobenzyl
p-Tolyl GroupTolyl

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains. In a study evaluating its effectiveness against Staphylococcus aureus and Escherichia coli, it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics like norfloxacin.

Table 2: Antimicrobial Activity Results

Bacterial StrainMIC (µg/mL)Comparison DrugMIC (µg/mL)
Staphylococcus aureus50Norfloxacin25
Escherichia coli75Norfloxacin50

Antifungal Activity

In terms of antifungal properties, the compound has shown remarkable efficacy against Candida albicans. A notable study indicated that it maintained effective activity at concentrations as low as 0.25% in vivo, significantly reducing reinfection rates post-treatment.

Case Study: Efficacy Against Candida albicans

A recent investigation involved administering varying concentrations of the compound to mice infected with Candida albicans. The results demonstrated:

  • 0.25% formulation : Effective in reducing fungal load.
  • 0.5% formulation : Complete eradication of infection in all treated subjects.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that it inhibits cell proliferation in breast cancer (MCF-7) and lung cancer (A549) models, with IC50 values indicating substantial potency.

Table 3: Anticancer Activity Results

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-714.31Induction of apoptosis
A5498.55Cell cycle arrest

The biological activity of This compound is attributed to its ability to interact with specific cellular targets. It is believed to inhibit key enzymes involved in cell division and metabolic processes, leading to reduced viability of pathogenic organisms and cancer cells.

Inhibition Studies

Recent studies have highlighted its potential as an inhibitor of Aurora-A kinase, a critical regulator in cancer cell proliferation:

  • IC50 for Aurora-A kinase : 0.067μM0.067\,\mu M

Comparison with Similar Compounds

Key Observations:

Thioether vs. Thiol Groups : The target compound’s (4-fluorobenzyl)thio group (C-S-C linkage) offers superior oxidative stability compared to thiol (-SH) analogues (e.g., ), which are susceptible to dimerization or disulfide formation .

Halogen Effects: Fluorine at position 2 (target) enhances electronegativity and binding affinity to polar residues in target proteins, as seen in TGR5 agonists like compound 6g () .

Aromatic Substitution : The p-tolyl group at position 5 (target) improves lipophilicity compared to 4-chlorophenyl () or bromophenyl () groups, balancing solubility and membrane penetration .

TGR5 Agonism ()

The target compound shares structural motifs with the TGR5 agonist 6g (), which features a fluorophenyl group and thioether linkage. Both compounds exhibit:

  • Enhanced Metabolic Stability : Fluorine reduces cytochrome P450-mediated degradation.
  • Selectivity : The thioether linkage minimizes off-target interactions compared to ester or amide analogues.

Anticancer Activity ()

Imidazole derivatives with multi-halogenated aryl groups (e.g., ’s 3.123) show potent tubulin inhibition (IC₅₀ < 100 nM). The target compound lacks the 2,6-difluoro substitution seen in 3.123, which is critical for planar binding to tubulin’s colchicine site. This suggests the target compound may have divergent biological targets .

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